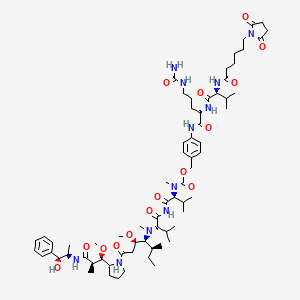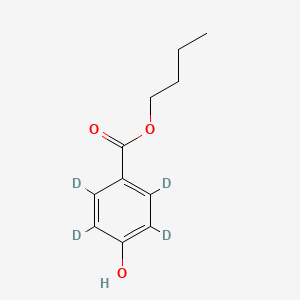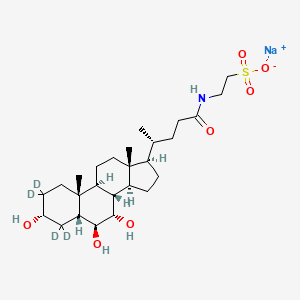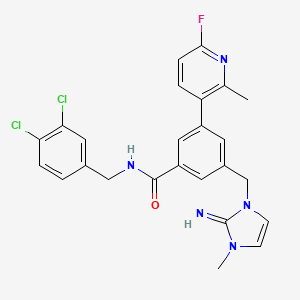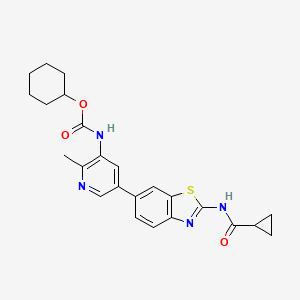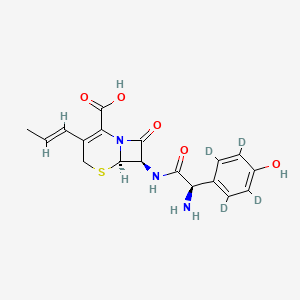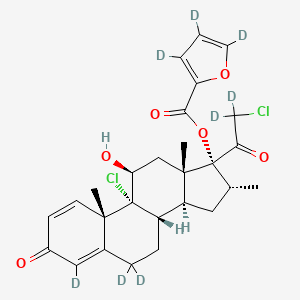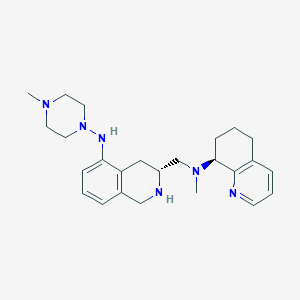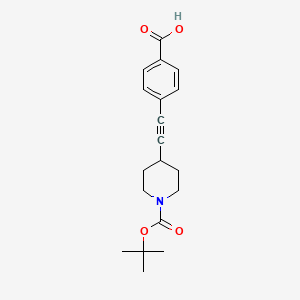
Boc-Pip-alkyne-Ph-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pip-alkyne-Ph-COOH involves multiple steps, starting with the protection of piperidine with a Boc (tert-butoxycarbonyl) group. The protected piperidine is then subjected to an alkylation reaction with an alkyne-containing reagent. The final step involves the coupling of the alkyne derivative with a benzoic acid derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Pip-alkyne-Ph-COOH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
CuAAC Reaction: Copper catalysts and azide-containing molecules are commonly used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
Boc-Pip-alkyne-Ph-COOH is widely used in scientific research, particularly in the following areas:
Chemistry: As a PROTAC linker, it is used to synthesize PROTACs that can selectively degrade target proteins.
Biology: It aids in studying protein functions and interactions by enabling targeted protein degradation.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, including cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Boc-Pip-alkyne-Ph-COOH functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This recruitment leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the androgen receptor in prostate cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
ARD-266: Another PROTAC linker that effectively induces degradation of androgen receptor protein in prostate cancer cell lines.
PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.
Alkyl/Ether Linkers: Similar to Boc-Pip-alkyne-Ph-COOH in composition and function.
Uniqueness
This compound is unique due to its specific alkyne group, which allows for efficient click chemistry reactions. This property makes it highly versatile in synthesizing a wide range of PROTACs .
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22) |
Clé InChI |
MXFYILJORTXNER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
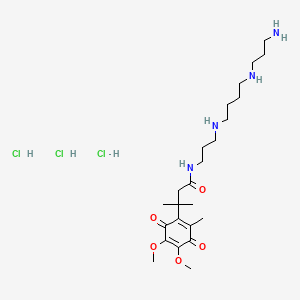
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

